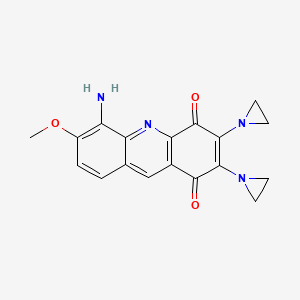
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is a synthetic organic compound that belongs to the class of acridinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of aziridine rings and methoxy groups in its structure suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acridinedione Core: This can be achieved through the condensation of appropriate aromatic aldehydes with active methylene compounds under basic or acidic conditions.
Introduction of Amino and Aziridine Groups: The amino group can be introduced via nucleophilic substitution reactions, while the aziridine rings can be formed through cyclization reactions involving aziridine precursors.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and aziridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The aziridine rings may facilitate covalent binding to biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is unique due to the presence of both aziridine rings and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
77282-45-2 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-amino-2,3-bis(aziridin-1-yl)-6-methoxyacridine-1,4-dione |
InChI |
InChI=1S/C18H16N4O3/c1-25-11-3-2-9-8-10-14(20-13(9)12(11)19)18(24)16(22-6-7-22)15(17(10)23)21-4-5-21/h2-3,8H,4-7,19H2,1H3 |
InChI Key |
HPXGEVYIGIMXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC3=C(C=C2C=C1)C(=O)C(=C(C3=O)N4CC4)N5CC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















